Bavachin

Catalog No.
S623309
CAS No.
19879-32-4
M.F
C20H20O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bavachin

CAS Number

19879-32-4

Product Name

Bavachin

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3

InChI Key

OAUREGNZECGNQS-UHFFFAOYSA-N

Synonyms

bavachin

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C

Potential Anti-inflammatory Properties

Some studies have investigated the potential anti-inflammatory properties of bavachin. These studies, primarily conducted in cell lines and animal models, have shown that bavachin may exhibit anti-inflammatory effects by:

  • Suppressing the production of inflammatory mediators: Studies have shown that bavachin may suppress the production of inflammatory mediators such as cytokines and nitric oxide in various cell lines [].
  • Modulating the activity of inflammatory signaling pathways: Bavachin may modulate the activity of certain signaling pathways involved in inflammation, such as the NF-κB pathway [].

Other Potential Applications

Bavachin has also been investigated for its potential effects in other areas, including:

  • Bone health: Some studies have suggested that bavachin may promote bone formation and protect against bone loss [].
  • Cancer: A limited number of studies have explored the potential anti-cancer effects of bavachin, but the results are inconclusive and further research is needed [].

Bavachin, also known as Corylifolin, is a natural flavonoid compound primarily isolated from the seeds of the traditional medicinal plant Psoralea corylifolia. Its chemical formula is C₁₈H₁₈O₃, and it is recognized for its phytoestrogenic properties, activating estrogen receptors ERα and ERβ with effective concentrations (EC50) of 320 nM and 600 nM, respectively . Bavachin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a subject of interest in pharmacological research.

Bavachin's mechanism of action depends on its biological target. Here are two potential mechanisms:

  • Estrogen Receptor Activation: Bavachin binds to estrogen receptors (ERα and ERβ) with moderate affinity, potentially mimicking the effects of estrogen in some tissues []. This could explain its effects on bone health and fat cell development [, ].
  • Melanin Inhibition: Bavachin might inhibit the enzyme tyrosinase (TYR), a key enzyme in melanin synthesis, leading to skin lightening effects [].

Bavachin undergoes various metabolic transformations in the body. It is primarily metabolized through phase I reactions involving cytochrome P450 enzymes (CYPs) such as CYP1A1 and CYP2C9, which facilitate oxidation and other modifications. Phase II metabolism predominantly involves glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs) like UGT1A1 and UGT1A9 . The compound also interacts with efflux transporters, which can influence its bioavailability and pharmacokinetics .

Bavachin has been shown to possess significant biological activities:

  • Neuroprotective Effects: It protects against neuroinflammation and oxidative stress-induced neuronal damage by activating the Sirtuin 1/Nuclear factor erythroid 2-related factor 2 pathway and inhibiting the Nuclear factor kappa-light-chain-enhancer of activated B cells pathway .
  • Anti-Cancer Properties: Bavachin induces apoptosis in various cancer cell lines, including human placental choriocarcinoma cells, by activating caspases and promoting mitochondrial dysfunction .
  • Inhibition of Monoamine Oxidase: It selectively inhibits human monoamine oxidase B activity, which may contribute to its neuroprotective effects .

Bavachin can be synthesized through several methods:

  • Natural Extraction: The primary source is the seeds of Psoralea corylifolia, where it can be isolated using solvent extraction methods followed by chromatographic techniques.
  • Chemical Synthesis: Synthetic routes have been developed that involve the reaction of flavonoid precursors under specific conditions to yield bavachin. These methods typically require multiple steps and careful control of reaction conditions to ensure high purity and yield.

Bavachin has various applications in medicine and health:

  • Phytotherapy: Due to its estrogenic activity, it is used in traditional medicine for treating conditions related to hormonal imbalances.
  • Neuroprotection: Its ability to protect neurons makes it a candidate for developing treatments for neurodegenerative diseases.
  • Cancer Therapy: Research into its anti-cancer properties suggests potential use in adjunct therapies for certain cancers.

Studies have shown that bavachin interacts with several drug-metabolizing enzymes. For instance, it has been reported to inhibit CYP2C9 and P-glycoprotein (P-gp), which can affect the pharmacokinetics of co-administered drugs . Understanding these interactions is crucial for optimizing therapeutic regimens involving bavachin.

Bavachin shares structural similarities with several other flavonoids. Here are some notable compounds:

Compound NameSourceKey Activities
IsobavachalconePsoralea corylifoliaAntioxidant, anti-inflammatory
ChrysinHoneycomb or PassionflowerAnti-inflammatory, anti-cancer
LuteolinCelery, parsleyAntioxidant, anti-cancer
ApigeninChamomileAnti-inflammatory, neuroprotective

Uniqueness of Bavachin: Bavachin is distinguished by its specific phytoestrogenic activity and its unique mechanism in neuroprotection through modulation of critical signaling pathways. While other compounds may share similar antioxidant or anti-cancer properties, bavachin's dual role as a phytoestrogen enhances its therapeutic potential in hormone-related conditions.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

324.13615911 g/mol

Monoisotopic Mass

324.13615911 g/mol

Heavy Atom Count

24

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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